Morphothion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO4PS2/c1-11-14(15,12-2)16-7-8(10)9-3-5-13-6-4-9/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHGWXIWFHGPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042172 | |
| Record name | Morphothion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-41-2 | |
| Record name | Morphothion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morphothion [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morphothion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morphothion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORPHOTHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9MBL2263 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Physical Properties of Morphothion
Morphothion is an organothiophosphate insecticide. bcpcpesticidecompendium.org Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | O,O-dimethyl S-[2-(morpholin-4-yl)-2-oxoethyl] phosphorodithioate (B1214789) |
| CAS Number | 144-41-2 |
| Molecular Formula | C₈H₁₆NO₄PS₂ |
| Molecular Weight | 285.32 g/mol |
| Appearance | White to off-white solid/crystals |
| Melting Point | 63-65°C |
| Boiling Point | 401.1 ± 55.0 °C (Predicted) |
| Density | 1.348 ± 0.06 g/cm³ (Predicted) |
| Water Solubility | 0.5% |
| Synonyms | Morphotox, Morfothion |
Data sourced from bcpcpesticidecompendium.orgchembk.comesslabshop.comchemsrc.comhpc-standards.comlgcstandards.comchemicalbook.comagropages.com
Synthesis and Formulation of Morphothion
The synthesis of Morphothion is generally achieved through the reaction of sodium O,O-dimethyl dithiophosphate (B1263838) with chloroacetylmorpholine. chembk.com This condensation reaction is a standard method for producing organothiophosphate insecticides with similar structures. chembk.com The process involves carefully controlling the reaction temperature, typically keeping it below -5°C, and maintaining a pH close to neutral. chembk.com
Analytical Methods for the Detection of Morphothion
The detection and quantification of Morphothion in various matrices, such as environmental samples and agricultural products, rely on modern analytical techniques. The most common and effective methods involve chromatography coupled with mass spectrometry.
Gas Chromatography (GC): Often used for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for identification and quantification. iaea.org
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of pesticides, including this compound. sepscience.com HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for detecting trace levels of the compound in complex samples. iaea.orgmdpi.com
Sample Preparation: Prior to analysis, samples often undergo extraction and clean-up procedures to remove interfering substances. Techniques like solid-phase extraction (SPE) are commonly employed for this purpose. nih.gov
Environmental Fate, Degradation, and Ecotoxicology
Environmental Persistence and Distribution in Various Compartments
The persistence and distribution of a pesticide in the environment are critical factors in determining its potential for long-term impact and exposure to non-target organisms. These characteristics are influenced by the chemical's properties and various environmental conditions.
For a related organophosphate, Formothion, degradation in both soil and water is reported to be rapid, with an average half-life in soils of 1 to 14 days, suggesting it is relatively non-persistent. awhhe.am However, it is important to note that this data is for a different, albeit structurally similar, compound and may not accurately represent the environmental behavior of Morphothion. The persistence of pesticides can be categorized based on their half-life, with values less than 16 days indicating low persistence, 16 to 59 days as moderate, and over 60 days as high persistence. orst.edu Without specific data for this compound, its classification within these categories remains undetermined.
The distribution of a chemical in the environment, including its potential to move into different compartments like water, soil, and sediment, is a key aspect of its environmental fate. pressbooks.pubmdpi.com The lack of specific data for this compound's distribution coefficients limits a detailed assessment of its behavior in these compartments.
Degradation Pathways in Environmental Matrices
The breakdown of this compound in the environment can occur through processes that are not mediated by living organisms (abiotic) and those that are (biotic).
Abiotic degradation pathways, such as hydrolysis and photolysis, are significant for the breakdown of many organic chemicals in the environment. nih.gov
Hydrolysis is a chemical reaction with water that can lead to the breakdown of pesticides. oasis-lmc.org The rate of hydrolysis is often influenced by pH and temperature. nih.govyoutube.com While studies have been conducted on the hydrolysis of other organophosphate insecticides like parathion (B1678463), specific research detailing the hydrolysis rate constant and pathways for this compound is not available in the reviewed literature. nih.gov
Photolysis , or degradation by sunlight, is another crucial abiotic process that can break down chemical compounds, particularly in aquatic environments. nih.govnih.gov The rate and products of photolysis depend on the chemical structure and the intensity of light. capes.gov.brmdpi.com Specific studies on the photolysis of this compound, which would provide information on its photodegradation half-life and breakdown products, were not found in the available scientific literature.
The breakdown of organic compounds by microorganisms, known as biotic degradation or bioremediation, is a key process in the removal of many pollutants from the environment. nih.gov This process can be more effective and environmentally friendly than abiotic methods. mdpi.com
Organophosphorus compounds, as a class, are known to be degraded by various microorganisms. nih.govnih.gov The degradation often begins with the enzymatic cleavage of the phosphate (B84403) ester bond. mdpi.com For instance, the microbial degradation of the related compound morpholine (B109124) has been studied, with organisms like Mycobacterium spp. capable of using it as a source of carbon, nitrogen, and energy. researchgate.net Additionally, consortia of bacteria such as Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides have been shown to effectively degrade another organophosphate, malathion. mdpi.com
However, specific research identifying the microbial species or the enzymatic pathways directly involved in the bioremediation of this compound is not available in the reviewed literature. The potential for bioremediation of this compound-contaminated sites exists, but would require further investigation to identify and optimize the conditions for the relevant degrading microorganisms. nih.govglobalseafood.orgnih.gov
Ecotoxicological Impact on Non-Target Organisms
The effects of pesticides on organisms other than the intended targets are a major concern for environmental health.
The toxicity of pesticides to aquatic life is a critical aspect of their environmental risk assessment. globalseafood.orgresearchgate.netusgs.gov
Specific data on the acute toxicity of this compound to key aquatic organisms such as fish, Daphnia magna (a type of water flea), and algae are not well-documented in the available scientific literature. oasis-lmc.orgnih.govnih.govepa.govnih.govregulations.gov For the related compound Formothion, it is reported to be moderately toxic to aquatic invertebrates, with a 48-hour median effective concentration (EC₅₀) of 16.1 mg/L, and to have low toxicity to algae, with a 72-hour EC₅₀ of 42.3 mg/L. awhhe.am Exposure of freshwater catfish to low, sublethal concentrations of Formothion resulted in a significant reduction in DNA content. awhhe.am
Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium. oregonstate.educa.govresearchgate.netresearchgate.netnih.govmdpi.com There is no specific data available on the bioaccumulation factor (BAF) for this compound in fish. capes.gov.br
Information on the toxicity of this compound to key terrestrial organisms like earthworms is not available in the reviewed literature. nih.govnih.govsmujo.idresearchgate.netijariit.com For the related compound Formothion, it is reported to be highly toxic to bees, with a 48-hour median lethal dose (LD₅₀) of 0.15 µ g/bee . awhhe.am
The impact of this compound on soil microbial communities, which play a vital role in soil health and nutrient cycling, has not been specifically studied. nih.govnih.gov Soil compaction and other stressors are known to affect microbial communities, but the direct effects of this compound remain uncharacterized. researchgate.net
Effects on Beneficial Insects and Wildlife Populations
This compound, an organophosphate insecticide, is recognized as an acetylcholinesterase (AChE) inhibitor, a mode of action common to this class of pesticides. herts.ac.uk This mechanism involves the disruption of the nervous system in target pests. However, this non-specific action also poses a significant risk to a wide array of non-target organisms, including beneficial insects and various wildlife species. nih.govnih.gov Organophosphates, as a group, are known for their potential to cause broad-spectrum toxicity. flvc.org
Pesticides can negatively impact a diverse range of non-target species, which may contribute to declines in global biodiversity. researchgate.net The effects can be direct, leading to mortality, or indirect, causing sublethal effects that impair functions such as foraging, reproduction, and predator evasion. semanticscholar.org
Beneficial Insects:
Beneficial insects, crucial for pollination and natural pest control, are particularly vulnerable to organophosphate insecticides. semanticscholar.orgmdpi.com Due to their similar physiology to pest insects, chemicals like this compound that are designed to kill pests can also be highly toxic to bees, lacewings, ladybirds, and parasitic wasps. freethink.comepa.gov Exposure can occur through direct contact with spray, or ingestion of contaminated pollen and nectar. freethink.com
Organophosphates inhibit the activity of cholinesterase in bees, leading to over-stimulation of cholinergic synapses, which can result in paralysis and death. mdpi.com Even at sublethal doses, these insecticides can impair a bee's ability to learn and remember, which is critical for foraging and returning to the hive. nih.gov While specific data on this compound is scarce, the general toxicity of organophosphates to bees is well-documented. flvc.org For instance, malathion, another organophosphate, has been shown to be highly toxic to various beneficial insects under experimental conditions. epa.gov
Wildlife Populations:
The impact of organophosphate insecticides extends to wildlife, including birds, fish, and mammals. flvc.orgnih.gov These compounds can cause poisoning through various routes of exposure, such as consumption of contaminated food or water. nih.gov The primary toxic action in vertebrates is also the inhibition of acetylcholinesterase, leading to a range of neurological and systemic effects. flvc.org
While specific toxicological data for this compound on a wide range of wildlife is limited, a study indicated that this compound had no effect on the marine crustacean Crangon crangon at a concentration of 0.3 ppm, whereas another organophosphate, Azinphos-methyl, was lethal at a much lower concentration. gesamp.org This suggests variability in toxicity even within the organophosphate class. However, as a group, many organophosphates are classified as highly toxic to birds and aquatic organisms. flvc.org For example, sublethal exposure to the organophosphate methyl parathion has been shown to reduce the ability of Northern bobwhite to evade predators. semanticscholar.org
The following table provides a general overview of the toxicity of several organophosphate insecticides to different wildlife species to illustrate the potential impact of this chemical class.
| Common Name of Organophosphate | Bird Acute Oral LD50 (mg/kg) | Fish LC50 (ppm) | Bee Toxicity |
| Acephate | Moderately Toxic | Practically Non-toxic | Highly Toxic |
| Azinphos-ethyl | Highly Toxic | Very Highly Toxic | Highly Toxic |
| Chlorpyrifos (B1668852) | Highly Toxic | Highly Toxic | Highly Toxic |
| Diazinon (B1670403) | Highly Toxic | Highly Toxic | Highly Toxic |
| Malathion | Moderately Toxic | Highly Toxic | Highly Toxic |
| Source: Data adapted from general organophosphate toxicity profiles. flvc.org It is important to note that this table represents general data for the organophosphate class, as specific comprehensive data for this compound is not readily available. |
Soil-Pesticide Interactions and Leaching Potential
The behavior of a pesticide in the soil is a critical determinant of its potential environmental impact, including its persistence and the likelihood of contaminating groundwater through leaching. montana.eduresearchgate.net The key processes governing a pesticide's fate in soil are sorption (binding to soil particles) and degradation. researchgate.net For organophosphate insecticides like this compound, these interactions are influenced by the chemical's properties and the specific characteristics of the soil environment. montana.edu
Organophosphates are generally less persistent in the environment compared to older classes of insecticides like organochlorines, as they are susceptible to breakdown by hydrolysis. flvc.orggesamp.org However, their mobility and leaching potential can vary significantly.
The leaching potential of a pesticide is influenced by its water solubility and its tendency to adsorb to soil organic matter and clay particles. researchgate.net Chemicals with high water solubility and low sorption are more likely to move with soil water and leach into groundwater. researchgate.net The persistence of a pesticide, often measured by its half-life in soil, also plays a crucial role; a longer half-life provides more time for leaching to occur. researchgate.net
While specific soil interaction and leaching data for this compound are not widely available, general principles for organophosphates can be considered. The United States Department of Agriculture has developed a Soil Leaching Potential (SLP) rating system which characterizes the propensity of a soil to allow a pesticide to move below the root zone. usda.gov This rating is based on soil properties that influence water movement. usda.gov
The following table outlines key factors that influence the leaching potential of pesticides in general.
| Factor | Influence on Leaching Potential |
| Pesticide Properties | |
| Soil Sorption (Koc) | Low Koc increases leaching potential. |
| Water Solubility | High solubility increases leaching potential. |
| Persistence (Half-life) | Longer half-life increases leaching potential. |
| Soil Properties | |
| Texture | Coarse-textured soils (sands) have higher leaching potential. |
| Organic Matter Content | Low organic matter increases leaching potential. |
| pH | Can affect pesticide degradation and sorption. |
| Environmental Conditions | |
| Rainfall/Irrigation | High water input increases leaching potential. |
| Temperature | Affects the rate of microbial and chemical degradation. |
| This table presents general factors influencing pesticide leaching. Specific values for this compound are not readily available in the reviewed literature. |
Given that this compound is an obsolete pesticide, comprehensive environmental fate studies comparable to modern insecticides are limited. herts.ac.uk However, as an organophosphate, its persistence in soil is expected to be relatively short compared to more persistent organic pollutants. flvc.org
Analytical Methodologies for Detection and Quantification
Advanced Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for pesticide residue analysis. biologydiscussion.comresearchgate.net For organophosphates like Morphothion, gas and liquid chromatography are the most common approaches, often coupled with mass spectrometry for definitive identification and quantification. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds such as organophosphate pesticides. creative-proteomics.comepa.gov In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase in a capillary column. youtube.com The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. creative-proteomics.comyoutube.com
For this compound, a GC-MS analysis would typically involve a splitless injection mode to maximize sensitivity. ub.edu A common stationary phase for organophosphate analysis is a low-polarity silarylene phase, similar to 5% diphenyl/95% dimethyl polysiloxane, which provides excellent separation. nih.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds. The mass spectrometer can be operated in either scan mode, to identify unknown compounds, or selected ion monitoring (SIM) mode, for targeted quantification of known compounds like this compound. ub.edu Given its molecular structure, derivatization is generally not required for the GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) and its combination with mass spectrometry (LC-MS) are primary techniques for the analysis of a wide range of pesticide residues. researchgate.netchemyx.com These methods are particularly suited for compounds that are thermally unstable or not sufficiently volatile for GC analysis. nih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net When coupled with a mass spectrometer, LC-MS provides high sensitivity and selectivity. creative-proteomics.com
For this compound, LC-MS/MS (tandem mass spectrometry) is a highly effective technique. The molecule can be ionized, typically using electrospray ionization (ESI) in positive mode, to form a protonated molecule [M+H]⁺. This precursor ion is then fragmented to produce characteristic product ions, which are used for quantification and confirmation. creative-proteomics.com Publicly available mass spectrometry data for this compound shows a precursor m/z of 286.0331, corresponding to its protonated molecule.
Below is a table summarizing the LC-MS/MS fragmentation data for this compound.
| Precursor m/z | Precursor Adduct | Fragmentation Mode | Collision Energy | Product Ion m/z | Relative Abundance |
|---|---|---|---|---|---|
| 286.0331 | [M+H]+ | HCD | 15% | 198.9647 | 999 |
| 286.0331 | [M+H]+ | HCD | 15% | 286.0331 | 990 |
| 286.0331 | [M+H]+ | HCD | 15% | 144.0478 | 47 |
| 286.0331 | [M+H]+ | HCD | 30% | 198.9647 | 999 |
| 286.0331 | [M+H]+ | HCD | 30% | 170.9698 | 470 |
| 286.0331 | [M+H]+ | HCD | 30% | 124.9821 | 156 |
HPLC systems equipped with a diode-array detector (DAD) can also be used for the analysis of organophosphorus pesticides, although with lower sensitivity and specificity compared to MS detection. jst.go.jpmdpi.com The method would involve deproteinization of the sample with a solvent like acetonitrile, followed by injection onto a C18 column with a mobile phase of acetonitrile and water. jst.go.jp
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for the separation and identification of compounds. biologydiscussion.comnih.gov High-performance thin-layer chromatography (HPTLC) is an advanced version of TLC that offers better resolution, sensitivity, and quantification capabilities. wikipedia.orglaboratorynotes.comsigmaaldrich.com These techniques are well-suited for screening a large number of samples for the presence of pesticides. nih.govtaylorandfrancis.com
For the analysis of this compound, a sample extract would be applied to an HPTLC plate coated with silica gel. The plate is then developed in a chamber with a suitable mobile phase, which would be a mixture of nonpolar and polar solvents. After development, the plate is dried, and the separated compounds are visualized. Visualization can be achieved by exposing the plate to UV light or by spraying it with a chromogenic reagent that reacts with organophosphates. laboratorynotes.comtaylorandfrancis.com For example, spraying with a palladium chloride reagent can reveal organophosphorus insecticides as colored spots. The position of the spot (Rf value) and its color can be used for identification. Densitometric scanning of the plates allows for quantitative analysis. laboratorynotes.com
Immunoassay-Based Detection Methods
Immunoassays are highly sensitive and specific analytical methods based on the binding of an antibody to its target antigen. analyticaltoxicology.comclinical-laboratory-diagnostics.com These methods, such as the enzyme-linked immunosorbent assay (ELISA), are well-suited for the rapid screening of a large number of samples for specific pesticides. d-nb.info
The development of an immunoassay for this compound would require the production of antibodies that specifically recognize the this compound molecule. Since pesticides are small molecules (haptens), they must first be conjugated to a larger carrier protein to elicit an immune response. d-nb.info Once specific antibodies are obtained, a competitive immunoassay can be developed. In a typical competitive ELISA, a known amount of enzyme-labeled pesticide competes with the pesticide in the sample for binding to a limited number of antibody binding sites. The amount of pesticide in the sample is inversely proportional to the measured signal. While immunoassays for specific organophosphates like chlorpyrifos (B1668852) exist, the development of a specific immunoassay for this compound has not been widely reported. d-nb.info
Biomonitoring Methodologies for Exposure Assessment in Biological Samples
Biomonitoring involves the measurement of a chemical or its metabolites in biological samples such as blood or urine to assess human exposure. epa.govresearchgate.net For non-persistent pesticides like organophosphates, which are rapidly metabolized, biomonitoring is a crucial tool for exposure assessment. cdc.govnih.gov
Exposure to organophosphate pesticides can be assessed by measuring the parent compound in blood or, more commonly, by measuring their metabolites in urine. nih.gov The primary metabolites of many organophosphate pesticides are dialkyl phosphates (DAPs), such as dimethyl phosphate (B84403) (DMP) and diethyl phosphate (DEP). nih.gov Since this compound is a dimethyl ester of a phosphorodithioic acid, its metabolism would likely result in the formation of dimethyl- DAPs, such as dimethyl thiophosphate (DMTP) and dimethyl dithiophosphate (B1263838) (DMDTP). The analysis of these DAPs in urine is typically performed using GC-MS or LC-MS/MS. cdc.govnih.gov
Another approach to biomonitoring organophosphate exposure is the measurement of cholinesterase activity in blood. Organophosphates inhibit the enzyme acetylcholinesterase, and a decrease in its activity can be an indicator of exposure. cdc.gov However, this method is not specific to a particular organophosphate. nih.gov The analysis of this compound or its specific metabolites in biological samples would provide a more direct measure of exposure. The quantitative measurement of biomarkers in human specimens generally involves sample pretreatment, extraction, and clean-up, followed by a separation and detection method. hh-ra.org
Development of Achievable Detection Limits and Quantification Protocols in Complex Matrices
The development of robust and sensitive analytical methodologies is paramount for the accurate detection and quantification of this compound residues in complex environmental and biological matrices. As an organothiophosphate pesticide, the analytical approaches for this compound are grounded in the well-established techniques used for this class of compounds. However, specific validated methods with detailed performance characteristics for this compound in various matrices are not abundantly available in recent scientific literature, suggesting a decline in its use or a focus on newer pesticides.
Historically, and for screening purposes, Thin-Layer Chromatography (TLC) has been employed for the separation and qualitative identification of organophosphate pesticides. wikipedia.orgyoutube.comkhanacademy.org This technique separates compounds based on their differential migration through a stationary phase (e.g., silica gel) propelled by a mobile phase. wikipedia.orgkhanacademy.org While cost-effective and straightforward, TLC is generally not suitable for precise quantification and has largely been superseded by more sophisticated chromatographic techniques for residue analysis.
Gas Chromatography (GC) has been a cornerstone for the analysis of volatile and semi-volatile organophosphate pesticides like this compound. cas.orglibretexts.org When coupled with selective detectors, GC offers high sensitivity and specificity.
Key Detectors for this compound Analysis via GC:
Flame Photometric Detector (FPD): Highly selective for phosphorus- and sulfur-containing compounds, making it well-suited for the detection of organothiophosphate pesticides.
Nitrogen-Phosphorus Detector (NPD): Provides excellent sensitivity for nitrogen- and phosphorus-containing compounds.
Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides definitive identification based on the mass spectrum of the analyte, along with high sensitivity and selectivity. polymersolutions.com
For the analysis of this compound in complex matrices such as soil, water, or food, sample preparation is a critical step to remove interfering substances and concentrate the analyte. Typical sample preparation protocols for organophosphate pesticides involve:
Extraction: Using organic solvents like acetonitrile or ethyl acetate to isolate the pesticide residues from the sample matrix.
Clean-up: Employing techniques such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE), commonly known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove co-extracted matrix components. nih.govfda.gov.tw
More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for the analysis of a wide range of pesticide residues, including organophosphates. nih.gov LC-MS/MS offers high sensitivity and selectivity and is particularly advantageous for compounds that are thermally labile or less volatile, although this compound is amenable to GC analysis. The PubChem database contains LC-MS/MS data for this compound, indicating its amenability to this technique.
While specific, comprehensive studies detailing the limits of detection (LOD) and limits of quantification (LOQ) for this compound in various complex matrices are scarce in recent literature, achievable limits can be inferred from multi-residue methods for organophosphate pesticides. For similar compounds analyzed by GC-MS or LC-MS/MS in matrices like fruits, vegetables, and soil, LOQs in the range of 1 to 10 µg/kg are commonly achieved.
Table of Plausible Achievable Detection and Quantification Limits for this compound in Complex Matrices (Based on similar organophosphate pesticides):
| Matrix | Analytical Technique | Plausible Limit of Detection (LOD) (µg/kg) | Plausible Limit of Quantification (LOQ) (µg/kg) |
| Fruits & Vegetables | GC-MS/MS | 0.1 - 2.0 | 0.5 - 10.0 |
| Fruits & Vegetables | LC-MS/MS | 0.1 - 1.0 | 0.5 - 5.0 |
| Soil | GC-MS/MS | 0.5 - 5.0 | 1.0 - 15.0 |
| Water | LC-MS/MS | 0.01 - 0.1 µg/L | 0.05 - 0.5 µg/L |
This table presents estimated values based on the performance of analytical methods for other organothiophosphate pesticides and should be considered indicative rather than validated data for this compound.
The development of a validated quantification protocol for this compound in a specific complex matrix would necessitate a rigorous study including:
Optimization of extraction and clean-up procedures for the specific matrix.
Method validation according to international guidelines (e.g., SANTE/12682/2019), including assessment of linearity, accuracy (recoveries), precision (repeatability and reproducibility), and the determination of matrix-specific LOD and LOQ.
Use of appropriate internal standards, preferably isotopically labeled this compound, to ensure accuracy and account for matrix effects.
Resistance Mechanisms and Management Strategies
Development of Pest Resistance to Organophosphates
The development of pest resistance to organophosphates is a classic example of accelerated microevolution driven by intense chemical selection. who.int The history of insecticide resistance dates back to the early 20th century, but it became a significant agricultural challenge with the introduction of synthetic organic pesticides after World War II. usda.govirac-online.org Organophosphates were introduced in the 1940s, and by 1947, resistance to DDT, an organochlorine, was already documented in houseflies, signaling the remarkable adaptive capacity of insects. irac-online.orgresearchgate.net
Cases of resistance to organophosphates began to surface within a few years of their widespread adoption. irac-online.org The intensive and repeated application of these compounds eliminates susceptible individuals from a pest population, allowing those with pre-existing resistance traits to survive and reproduce. usda.gov Over successive generations, the frequency of these resistance genes increases, eventually leading to a population that is no longer effectively controlled by the insecticide. usda.gov
The rate at which resistance develops is influenced by several factors, including the reproductive rate of the pest, its migration patterns, the persistence of the insecticide in the environment, and the intensity of its use. usda.gov For instance, in environments like greenhouses where pest populations are isolated and reproduce rapidly, and insecticide applications are frequent, resistance can emerge very quickly. usda.govuconn.edu
A notable characteristic of organophosphate resistance is the phenomenon of cross-resistance, where resistance to one organophosphate can confer resistance to other related compounds within the same chemical class. who.intresearchgate.net This occurs because the underlying resistance mechanisms are often effective against multiple organophosphates that share a similar mode of action. who.int Studies on houseflies have shown that sequential selection with different organophosphates can lead to a progressive expansion of the resistance spectrum, rendering a wide range of these insecticides ineffective over time. who.int
Interactive Table: Timeline of Insecticide Resistance Development
| Year | Event |
|---|---|
| 1914 | First documented case of insecticide resistance (scale insects to an inorganic insecticide). usda.govirac-online.org |
| 1940s | Development of organophosphate insecticides. researchgate.net |
| 1947 | Housefly resistance to DDT documented. usda.govirac-online.org |
Biochemical Mechanisms of Resistance: Enzyme Detoxification and Target Site Insensitivity
Pests have evolved sophisticated biochemical defenses against organophosphates, which can be broadly categorized into two main mechanisms: enhanced metabolic detoxification and alterations in the target site of the insecticide. nih.govresearchgate.net
Enzyme Detoxification:
This mechanism involves the enzymatic breakdown or sequestration of the insecticide before it can reach its target site in the nervous system. nih.govresearchgate.net Three major families of enzymes are primarily responsible for the detoxification of organophosphates:
Carboxylesterases (CarEs): These enzymes hydrolyze the ester bonds present in many organophosphates, rendering them non-toxic. epa.govpjoes.com Overproduction of these enzymes, often due to gene amplification or up-regulation, is a common resistance mechanism in many pest species, including aphids. pjoes.commdpi.com
Glutathione (B108866) S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to the insecticide, which facilitates its detoxification and excretion. nih.gov Elevated GST activity has been linked to organophosphate resistance in various insect species.
Cytochrome P450 monooxygenases (P450s): This large and diverse family of enzymes is involved in the metabolism of a wide range of foreign compounds, including insecticides. P450s can detoxify organophosphates through oxidative reactions. nih.govexeter.ac.uk
Target Site Insensitivity:
The primary target of organophosphate insecticides is the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the central nervous system. researchgate.netnih.gov Organophosphates inhibit AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect. nih.gov
Target site insensitivity occurs when mutations in the gene encoding AChE result in a modified enzyme that is less sensitive to inhibition by organophosphates. nih.govresearchgate.net These mutations alter the structure of the enzyme's active site, reducing the binding affinity of the insecticide without significantly compromising the enzyme's normal physiological function. pjoes.comresearchgate.net Several specific mutations in the AChE gene have been identified in various pest species that confer resistance to organophosphates. nih.govexeter.ac.uk This mechanism is a significant factor in the resistance of pests like the fall armyworm and the horn fly to organophosphates. exeter.ac.ukresearchgate.net
Interactive Table: Key Enzymes and Genes in Organophosphate Resistance
| Mechanism | Key Enzymes/Genes | Function in Resistance |
|---|---|---|
| Enzyme Detoxification | Carboxylesterases (CarEs) | Hydrolyze and detoxify organophosphates. epa.govpjoes.com |
| Glutathione S-transferases (GSTs) | Conjugate glutathione to organophosphates for detoxification. nih.gov | |
| Cytochrome P450 monooxygenases (P450s) | Oxidize and metabolize organophosphates. nih.govexeter.ac.uk |
| Target Site Insensitivity | Acetylcholinesterase (AChE) gene (ace) | Mutations reduce the sensitivity of the AChE enzyme to organophosphate inhibition. nih.govresearchgate.net |
Integrated Pest Management (IPM) Strategies in the Context of Organophosphate Use
Given the challenges posed by insecticide resistance, Integrated Pest Management (IPM) has emerged as a crucial approach for sustainable pest control. ucanr.edufao.org IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. fao.orgumn.edu
In the context of organophosphate use, IPM aims to minimize the reliance on these and other chemical insecticides, thereby reducing the selection pressure that drives the development of resistance. ucanr.edufao.org Key principles of IPM include:
Monitoring and Scouting: Regular monitoring of pest populations to determine if and when control measures are necessary. This helps to avoid unnecessary pesticide applications. ucanr.edu
Action Thresholds: Establishing pest population levels at which control measures are economically justified. This prevents the prophylactic use of insecticides. ucanr.edu
Utilizing Multiple Control Tactics: Employing a range of control methods, including:
Biological Control: The use of natural enemies such as predators and parasitoids to suppress pest populations. umn.edu
Cultural Controls: Practices that reduce pest establishment, reproduction, and survival, such as crop rotation, sanitation, and adjusting planting dates. umn.edusciencedaily.com
Chemical Control: When pesticides are necessary, they are used judiciously. This includes selecting less toxic options and rotating insecticides with different modes of action to delay the development of resistance. uconn.eduucanr.edu
The goal of IPM is not to completely eliminate pests but to manage them in a way that is economically viable and environmentally sound. fao.org By reducing the frequency and intensity of organophosphate applications, IPM can help to preserve the efficacy of these important tools for when they are truly needed. ucanr.edufao.org
Environmental and Health Risk Assessment
Methodological Frameworks for Environmental Risk Assessment (ERA)
Environmental Risk Assessment (ERA) for pesticides like Morphothion is a systematic process used to evaluate the potential harm to the environment and human health. setac.orgeuropa.eu The framework generally consists of four main steps: hazard identification, exposure assessment, toxicity (or dose-response) assessment, and risk characterization. ki.seepa.gov This process allows regulatory agencies to make informed decisions about the management and use of chemical substances. setac.org The goal is to provide a scientific basis for safeguarding public health and protecting environmental integrity. ki.sehealth.vic.gov.au
Hazard identification is the first step in risk assessment and aims to determine the types of adverse effects a substance can cause. mdpi.comtoxmsdt.com For this compound, this involves characterizing its intrinsic toxic properties based on available data. mdpi.com
This compound is identified as an organophosphate insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme, leading to neurotoxic effects. gesamp.orgherts.ac.uk As an acetylcholinesterase inhibitor, it poses a significant hazard to organisms that rely on this enzyme for nerve function. herts.ac.uk The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized characterization of its hazards. nih.gov this compound is classified as acutely toxic if swallowed, inhaled, or in contact with the skin. nih.govhpc-standards.com Furthermore, it is recognized as being very toxic to aquatic life, with long-lasting environmental effects. nih.govhpc-standards.com
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 3 | H301: Toxic if swallowed |
| Acute toxicity, dermal | Category 3 | H311: Toxic in contact with skin |
| Acute toxicity, inhalation | Category 3 | H331: Toxic if inhaled |
| Hazardous to the aquatic environment, acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: PubChem CID 8952 nih.gov
Exposure assessment is the process of estimating or measuring the magnitude, frequency, and duration of contact with a chemical agent. who.intepa.gov It seeks to identify the complete pathways from the chemical's source to the receptors, which can be both human and ecological. who.intcdc.govepa.gov
Pathways: For a pesticide like this compound, the primary environmental source is its application in agriculture. researchgate.net From there, it can enter various environmental compartments. Potential exposure pathways include:
Dietary: Consumption of food crops treated with the pesticide or drinking water contaminated through runoff. who.intregulations.govpublications.gc.ca
Residential/Non-occupational: Contact with the substance in a non-work environment, potentially through spray drift or contaminated soil. regulations.gov
Occupational: Exposure of agricultural workers during mixing, loading, and application. researchgate.net
The primary routes by which this compound can enter the body are through ingestion, inhalation, and dermal (skin) contact. who.intnih.gov
Concentrations, Duration, and Frequency: Specific data on the environmental concentrations of this compound are scarce, as it is an obsolete pesticide. herts.ac.uk However, the persistence of the chemical influences the duration and potential for exposure. Organophosphates are generally less persistent than organochlorine pesticides, but their breakdown rates are highly dependent on environmental conditions like pH and temperature. gesamp.orggeoscienceworld.org One source indicates a soil half-life (DT50) for this compound of approximately 34 weeks in loamy and sandy soils, suggesting a potential for prolonged presence after application. scribd.com The frequency of exposure would have been linked to its application schedule during its period of use.
Toxicity assessment, or dose-response assessment, quantifies the relationship between the amount of exposure to a substance and the extent of the toxic effect. epa.govtoxmsdt.com A fundamental concept is that "the dose makes the poison," meaning the severity of the effect is related to the dose. wikipedia.org This step establishes causality and determines the lowest dose at which an adverse effect occurs, known as the threshold effect. toxmsdt.com
For non-carcinogenic effects, toxicologists aim to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) from animal studies. chemsafetypro.com The NOAEL is the highest dose at which no biologically significant adverse effects are found. chemsafetypro.com These values are critical for deriving safe exposure levels for humans. chemsafetypro.com
For this compound, specific dose-response curves and definitive NOAEL or LOAEL values are not available in the provided search results. Its primary mechanism of toxicity is the inhibition of the acetylcholinesterase (AChE) enzyme. herts.ac.ukcanada.ca The dose-response relationship would describe how increasing doses of this compound lead to greater inhibition of AChE and more severe cholinergic symptoms. While quantitative data is lacking, qualitative information indicates its high toxicity. For instance, one study noted that while Azinphos-methyl was lethal to the shrimp Crangon crangon at 0.0003 ppm, this compound had no effect on the same species at a concentration of 0.3 ppm, providing a single point of comparison for aquatic toxicity. gesamp.org
Risk characterization is the final step of the assessment, integrating the findings from hazard identification, exposure assessment, and toxicity assessment to estimate the probability and severity of adverse effects. epa.govepa.govnih.gov It provides a complete picture of the risk, including uncertainties, to inform risk management decisions. epa.gov
A common method for risk estimation, particularly in screening-level assessments, is the risk quotient (RQ) method. mdpi.comepa.gov The RQ is a ratio calculated by dividing the estimated environmental concentration (EEC) by a toxicological endpoint (e.g., LC50 or NOAEL). epa.gov
RQ = Estimated Environmental Concentration / Toxicological Effect Level
An RQ value greater than 1 indicates a potential for risk, warranting further investigation or risk mitigation measures.
Quantitative and Qualitative Risk Assessment Approaches
Risk assessments can be conducted using either quantitative or qualitative approaches, and often a combination of both is used. nih.govmsu.edu
Qualitative Risk Assessment: This approach relies on descriptive terms and expert judgment to categorize risk. msu.edu It often uses a matrix to score the probability of exposure and the severity of the potential hazard (e.g., low, medium, high). msu.eduaphapublications.org Qualitative assessments are useful for prioritizing risks and for situations where data is limited, making them quicker to implement but more subjective. nih.govaphapublications.org For this compound, given the data gaps, a qualitative assessment would conclude there is a high hazard to humans and aquatic life upon exposure, but the probability of that exposure occurring today is low due to its obsolete status.
Quantitative Risk Assessment: This method uses numerical data to estimate risk. nih.gov It involves mathematical models to predict exposure concentrations and compares these to dose-response data to calculate probabilities of adverse effects. canada.canih.gov For instance, the cumulative risk assessment of organophosphate pesticides often uses a quantitative approach for major exposure pathways like diet, while using qualitative assessments for more minor pathways. canada.ca A quantitative assessment for this compound would require specific values for its toxicity (LD50, NOAEL) and measured or modeled environmental concentrations, which are not currently available. nih.gov
Ecological Epidemiology Studies
Ecological epidemiology investigates the relationship between environmental exposures and health outcomes at a population or group level, rather than at the individual level. researchgate.netfda.gov These studies can be useful for generating hypotheses about the effects of widespread exposures like pesticides by comparing disease rates between different regions or over different time periods. ki.sefda.gov
For organophosphate pesticides, epidemiological studies have often focused on agricultural communities, examining potential links between pesticide exposure (sometimes measured through biomarkers like urinary metabolites) and various health effects, including neurobehavioral performance. researchgate.netnih.gov A significant limitation of this study design is the "ecological fallacy," where associations observed at the group level may not hold true for individuals within those groups. researchgate.net
There are no specific ecological epidemiology studies focusing solely on this compound found in the search results. Research in this area tends to focus on currently used pesticides or the organophosphate class as a whole. researchgate.netnih.gov
Population-Level Exposure and Outcome Analysis
Population-level exposure to pesticides can occur through various pathways, including dietary intake of residues on food, consumption of contaminated water, and residential proximity to agricultural areas. researchgate.netmdpi.com Biomonitoring, typically through the analysis of urine for pesticide metabolites, is a common method for assessing human exposure. frontiersin.orgresearchgate.net Studies on organophosphates have detected metabolites in a significant portion of the general population, indicating widespread, low-level exposure. mdpi.comacs.org For instance, the National Health and Nutrition Examination Survey (NHANES) in the U.S. found organophosphate metabolites in the urine of over 75% of the population. mdpi.com
A French cohort study (the PHYTONER cohort) initiated in 1997 investigated the long-term health effects of pesticide exposure on vineyard workers. theses.fr This study developed tools to estimate cumulative exposure to 34 organophosphate insecticides, including this compound, by considering various tasks performed by the workers. theses.fr The study highlighted that between 1950 and 1980, parathion (B1678463) was the most predominantly used organophosphate among the vineyard workers. theses.fr
Table 1: Illustrative Data on Organophosphate Metabolite Levels in a Studied Population (Hypothetical for this compound)
This table is a hypothetical representation of how population-level biomonitoring data for this compound could be presented. The values are not real and are for illustrative purposes only.
| Population Group | Sample Size | Metabolite Measured | Geometric Mean (µg/g creatinine) | 95th Percentile (µg/g creatinine) |
|---|---|---|---|---|
| General Adult Population | N/A | This compound-specific metabolite | N/A | N/A |
| Agricultural Workers | N/A | This compound-specific metabolite | N/A | N/A |
| Children (6-11 years) | N/A | This compound-specific metabolite | N/A | N/A |
N/A: Not Available. Data specific to this compound is not found in the reviewed literature.
Time-Trend and Geographical Comparisons in Environmental Health
Analyzing trends over time and across different geographical locations is crucial for understanding the dynamics of environmental contaminants and their public health impact. acs.orgnih.gov Such analyses can reveal whether exposure levels are increasing or decreasing and can highlight areas with higher contamination. researchgate.netearthjustice.org
For organophosphate pesticides, regulatory actions have led to observable changes in exposure trends. For example, a study analyzing incidents reported to the National Pesticide Information Center (NPIC) from 1995 to 2007 found a significant decrease in exposure incidents for chlorpyrifos (B1668852) and diazinon (B1670403) after regulatory phase-outs of residential uses. researchgate.net In contrast, no significant change was observed for malathion, which was not subjected to the same residential use restrictions. researchgate.net This demonstrates how policy interventions can influence population exposure over time.
Geographical comparisons often show higher pesticide concentrations in agricultural areas. mdpi.comnih.gov A study in South China found regional differences in organophosphate ester concentrations in agricultural soils, with industrialized areas showing higher levels. mdpi.com Similarly, a study in Washington State found that proximity to pesticide-treated agricultural areas increased the likelihood of exposure. wa.gov
Specific time-trend and geographical data for this compound are scarce. However, monitoring programs for pesticides in various countries can provide a framework for how such data would be collected and analyzed. For example, the Pesticide Data Program (PDP) in the United States monitors pesticide residues in the food supply, and the European Union maintains a database of Maximum Residue Levels (MRLs) for pesticides in food products. usda.goveuropa.eu
Table 2: Example of Geographical Comparison of Organophosphate Residues in River Water
This table presents data on Chlorpyrifos, another organophosphate, to illustrate how geographical comparisons are conducted. Data for this compound was not available.
| Location (River) | Country | Year of Study | Chlorpyrifos Concentration (ng/L) | Reference |
|---|---|---|---|---|
| Selangor River | Malaysia | 2002 | 20.8–92.9 | un-ilibrary.org |
| Alvarado Lagoon | Mexico | Undated | 0.17–0.23 | scirp.org |
| Various Rivers | Worldwide Review (2014-2024) | 2014-2024 | 1–11 x 10^5 | mdpi.com |
Methodological Limitations and the Ecological Fallacy in Epidemiological Research
Epidemiological studies of pesticides are subject to several methodological limitations that can affect the validity of their findings. researchgate.netmdpi.com One major challenge is exposure assessment. Many studies rely on self-reported data or a limited number of biological samples, which may not accurately represent long-term or variable exposure. researchgate.netrrh.org.au The short half-life of many organophosphates in the body means that urinary metabolite levels reflect only recent exposure. researchgate.net
Confounding is another significant issue, where an observed association between a pesticide and a health outcome may be influenced by other factors, such as socioeconomic status or other environmental exposures. epa.gov Furthermore, many epidemiological studies on pesticides are observational, which makes it difficult to establish causality. mdpi.com
A specific type of bias that can occur in epidemiological research is the ecological fallacy . sciencemediacentre.orgnih.govbritannica.com This fallacy arises when inferences about individuals are drawn from aggregate data for a group. sciencemediacentre.orgbritannica.com For example, an ecological study might find a correlation between the average pesticide use in a region and the incidence of a particular disease in that region. sciencemediacentre.org However, this does not necessarily mean that the individuals who developed the disease were the ones who were exposed to the pesticide. sciencemediacentre.orgbritannica.com Such studies are useful for generating hypotheses but cannot confirm causal relationships at the individual level. sciencemediacentre.org A study on pesticide exposure and suicide rates in Brazil highlighted this limitation, noting that while a positive association was found at a regional level, the ecological design of the study prevented the confirmation of a causal link due to the potential for the ecological fallacy. nih.gov
For a compound like this compound, where individual-level exposure data is sparse, any risk assessment based on aggregated use data would need to be interpreted with caution to avoid the ecological fallacy. Establishing a definitive link between exposure to this compound and specific health outcomes would require robust epidemiological studies with detailed individual-level exposure assessment and control for confounding factors.
Table 3: Common Methodological Limitations in Organophosphate Epidemiology
| Limitation | Description | Relevance to this compound Assessment |
|---|---|---|
| Exposure Misclassification | Difficulty in accurately assessing individual exposure levels due to reliance on indirect measures, recall bias, or infrequent sampling. researchgate.net | High, given the lack of specific biomonitoring data for this compound. |
| Confounding Factors | Failure to account for other variables that could influence the relationship between exposure and outcome. epa.gov | High, as any observed association could be influenced by other lifestyle or environmental factors. |
| Ecological Fallacy | Incorrectly inferring individual-level associations from group-level data. sciencemediacentre.orgnih.gov | High, as any analysis relying on regional pesticide use data would be susceptible to this bias. |
| Lack of Specificity in Biomarkers | Some metabolites are common to multiple organophosphates, making it difficult to attribute exposure to a single compound. researchgate.net | Potentially high, depending on the metabolic pathways of this compound. |
Advanced Research Methodologies and Future Directions
"Omics" Approaches in Toxicological Research: Proteomics, Metabolomics, and Genomics
The "omics" disciplines represent a holistic approach to understanding the complex biological interactions of xenobiotics. Genomics investigates an organism's complete set of DNA (genome), proteomics studies the entire complement of proteins, and metabolomics analyzes the complete set of small-molecule metabolites. researchgate.net These technologies can reveal the mechanisms of toxicity by identifying changes in gene expression, protein function, and metabolic pathways following exposure to a compound.
In the broader context of organophosphate pesticide research, toxicogenomics has been used to study the effects of compounds like dimethoate, revealing its potential to cause genetic mutations. researchgate.net Such studies often use micronucleus tests to assess chromosomal damage in organisms like fish. researchgate.net Similarly, combined in silico and in vitro toxicogenomic analyses on other organophosphates have identified specific genes associated with cardiotoxicity, such as catalase (CAT) and superoxide (B77818) dismutase 2 (SOD2). nih.gov The Comparative Toxicogenomics Database is a key tool in this field, linking chemicals to gene and protein data. nih.govoup.comnih.gov
Despite the power of these methodologies, a review of available scientific literature indicates a notable scarcity of specific studies applying proteomics, metabolomics, or genomics directly to Morphothion. While a product listing for this compound mentions its relevance to metabolomics and proteomics research, detailed experimental studies are not readily found in public databases. advatechgroup.com Therefore, while the "omics" toolkit holds significant promise for elucidating the specific molecular targets and pathways affected by this compound, dedicated research is required to generate this data.
In Silico Modeling and Computational Toxicology for Predictive Analysis
In silico modeling and computational toxicology utilize computer-based methods to predict the potential toxicity and environmental risk of chemical compounds. coriolis-pharma.com These approaches, including Quantitative Structure-Activity Relationship (QSAR) models, correlate a chemical's structure with its biological activity, offering a rapid and resource-efficient means of screening and risk assessment. wikipedia.orgnih.govjocpr.com
For organophosphorus (OP) pesticides, predictive software plays a crucial role in management and regulation. Recent research has employed tools like the EAWAG-BBD (Biocatalysis/Biodegradation Database) pathway prediction system and ADMETlab 3.0 to predict the environmental transformation products and toxicity profiles of numerous OPs. mdpi.comresearchgate.net In a comprehensive study that developed machine learning models to classify OP restrictions, this compound was categorized as a "Restricted" use pesticide. mdpi.comresearchgate.net This classification is informed by predictive models that assess various toxicity risks, demonstrating the application of computational toxicology in the regulatory evaluation of this compound. mdpi.comresearchgate.net
The table below illustrates how such predictive models might classify various organophosphates based on their assessed risk profiles.
| Compound | Predicted Classification | Basis of Classification |
| This compound | Restricted | Prediction of toxicity risks using computational models. mdpi.comresearchgate.net |
| Phorate | Special Attention | High probability of toxicity predicted by software. mdpi.comresearchgate.net |
| Parathion (B1678463) | Special Attention | High probability of toxicity predicted by software. mdpi.comresearchgate.net |
| Naled | Unrestricted | Lower predicted toxicity risk compared to other categories. mdpi.comresearchgate.net |
| Chlorfenvinphos alpha | Banned | High predicted toxicity and environmental risk. mdpi.comresearchgate.net |
These in silico approaches are vital for prioritizing chemicals for further testing and for managing the risks associated with existing compounds like this compound. mdpi.com
Development and Application of In Vitro and Ex Vivo Model Systems for Mechanistic Studies
In vitro (cell-based) and ex vivo (tissue-based) models are indispensable for investigating the specific mechanisms of action of toxic compounds without the complexities of whole-animal studies. These systems allow for controlled investigation of cellular and tissue-level responses.
Historical research on organophosphates has utilized such models to understand therapeutic interventions. An early study investigated the efficacy of the oxime reactivator 2-PAM iodide against poisoning by several organophosphates, including this compound, in both in vitro and in vivo settings. scispace.com Another study found that while the combination of atropine (B194438) and an oxime was less effective than atropine alone for orally administered this compound, a beneficial potentiation between the two treatments did occur with intraperitoneal administration in rats. researchgate.net
More recently, advanced ex vivo models have been developed to study dermal exposure and decontamination. One such system uses Franz diffusion cells with rat skin to test the ability of a deactivating gel to prevent the penetration of toxic agents. google.com While the primary test compound was not specified as this compound, the technology was developed with a broad range of organophosphates in mind, explicitly listing this compound as a potential target agent. google.com This model allows researchers to measure the inhibition of acetylcholinesterase (AChE) in blood samples after dermal application and to test the effectiveness of protective formulations. google.com
These models provide critical platforms for mechanistic toxicology and the development of countermeasures applicable to this compound exposure. scispace.comgoogle.com
Bioremediation and Biocatalysis Approaches for Environmental Mitigation
Bioremediation and biocatalysis are environmentally sustainable approaches that use microorganisms or their enzymes to break down and detoxify pollutants. mt.com For organophosphorus pesticides, which can contaminate soil and water, these methods offer an effective and often complete solution for decontamination. nih.govnih.gov
The primary mechanism for microbial degradation of many organophosphates is an enzyme called organophosphate hydrolase (OPH) or phosphotriesterase. nih.gov This enzyme catalyzes the initial hydrolysis step, which typically detoxifies the compound. nih.gov Researchers have isolated numerous bacterial and fungal species capable of degrading a wide array of organophosphates. nih.govnih.gov The advancement of this field involves engineering these microorganisms and enzymes for enhanced efficiency and stability. nih.gov Whole-cell biocatalysis is particularly promising as it can support complex degradation pathways and cofactor regeneration within a single organism. mdpi.com
While this compound is recognized as an environmental contaminant and is included in lists of pesticides that are candidates for bioremediation strategies, specific research detailing its degradation by particular microbial strains or enzymes is limited in the reviewed literature. researchgate.netgoogle.comgoogle.com The principles of biocatalysis and the success with other organophosphates strongly suggest that similar pathways could be effective for this compound, but dedicated studies are needed to identify and optimize the specific microorganisms and enzymatic processes for its efficient environmental mitigation. mt.comnih.gov
Emerging Analytical Techniques and Instrumentation for Enhanced Detection
Accurate and sensitive detection of this compound in various matrices is essential for environmental monitoring and toxicological research. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) have traditionally been the cornerstone techniques for analyzing organophosphate pesticides. drawellanalytical.comresearchgate.netmdpi.com
Modern analytical research focuses on enhancing detection capabilities through advanced instrumentation. High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for identifying and quantifying trace levels of pesticides and their metabolites. nih.gov Specific data for this compound is available in public databases like PubChem, detailing its analysis by advanced systems such as an Exploris 240 Orbitrap mass spectrometer, which provides high-resolution and accurate mass data, facilitating unambiguous identification. nih.gov
The table below summarizes the specific parameters from a liquid chromatography-electrospray ionization-quadrupole-time-of-flight (LC-ESI-QFT) mass spectrometry analysis of this compound. nih.gov
| Parameter | Value / Description |
| Compound | This compound |
| Instrumentation | Exploris 240 Orbitrap Thermo Scientific |
| Analysis Method | LC-ESI-QFT (MS2) |
| Ionization Mode | ESI (Electrospray Ionization) |
| Precursor m/z | 286.0331 |
| Precursor Adduct | [M+H]⁺ |
| Fragmentation Mode | HCD (Higher-energy C-trap dissociation) |
| Chromatography Column | XBridge C18 3.5µm, 2.1x50mm, Waters |
| Retention Time | 4.868 min |
Future developments in this field are aimed at improving sensitivity and selectivity even further. drawellanalytical.com This includes advancements in detector technology, the development of novel stationary phase materials for better chromatographic separation, and the creation of miniaturized, portable GC systems for on-site analysis. drawellanalytical.com Additionally, the use of advanced data analysis tools, including machine learning and artificial intelligence, is expected to facilitate more rapid and accurate interpretation of the complex data generated by these instruments. drawellanalytical.com
Historical and Regulatory Perspectives
Evolution of Organophosphorus Pesticide Development and Agricultural Application
The development of organophosphorus compounds began long before their insecticidal properties were discovered. The first synthesis of an organophosphate, tetraethyl pyrophosphate (TEPP), occurred in 1854, but its potent biological effects as a cholinesterase inhibitor were not recognized until much later. researchgate.netnih.govresearchgate.net Systematic research into organophosphorus chemistry for insecticidal purposes was pioneered by the German chemist Gerhard Schrader and his team in the 1930s and 1940s. researchgate.netwikipedia.org This research, initially aimed at creating more effective and less problematic alternatives to the then-common arsenic-based pesticides, led to the synthesis of approximately 2,000 organophosphorus compounds, including the first nerve agents like tabun (B1200054) and sarin, as well as early pesticides. researchgate.netwikipedia.org
After World War II, the agricultural potential of these compounds was commercialized. One of the first to be marketed was parathion (B1678463), synthesized by Schrader in 1944. tandfonline.com The discovery of malathion's low mammalian toxicity in 1950 was a significant milestone, leading to the development of a major class of phosphorodithioate (B1214789) pesticides used extensively in crop protection. tandfonline.com Organophosphates offered distinct advantages over their predecessors, the organochlorine pesticides like DDT. They are generally less persistent, biodegrading through hydrolysis, which reduces the risk of long-term environmental accumulation and bioaccumulation in food chains. tandfonline.combdu.ac.in
The use of organophosphorus pesticides surged globally, particularly after many organochlorine insecticides were banned in the 1970s following growing environmental concerns. wikipedia.org This led to the commercialization of nearly 100 different organophosphate insecticides, which became crucial for protecting crops and controlling disease vectors. wikipedia.orgnih.gov These compounds are primarily valued for their contact and stomach action, functioning as acetylcholinesterase inhibitors that disrupt the nervous systems of insects. wikipedia.orgwisdomlib.org Their widespread application in agriculture has been instrumental in improving crop yields and managing pests that threaten food production. bdu.ac.infrontiersin.org
| Year | Milestone | Significance |
| 1854 | Synthesis of tetraethyl pyrophosphate (TEPP). researchgate.netnih.gov | First synthesis of an organophosphate compound later identified as a cholinesterase inhibitor. nih.govresearchgate.net |
| 1930s | Gerhard Schrader begins systematic research. researchgate.netwikipedia.org | Led to the discovery of the insecticidal properties of organophosphates. researchgate.net |
| 1944 | Synthesis of parathion. tandfonline.com | One of the first highly effective organophosphate insecticides to be commercialized after WWII. wikipedia.org |
| 1950 | Discovery of malathion. tandfonline.com | Paved the way for the development of less toxic organophosphorus pesticides for widespread agricultural use. tandfonline.com |
| 1970s | Bans on many organochlorine pesticides. wikipedia.org | Organophosphates become the most important and widely used class of insecticides globally. wikipedia.org |
Key Historical Milestones in Pesticide Regulation and Environmental Policy
The history of pesticide regulation in the United States began with a focus on product efficacy and consumer protection from fraudulent claims. The Federal Insecticide Act of 1910 was the first law regulating pesticides, primarily to ensure farmers received effective products. wikipedia.orgcongress.gov A significant shift towards safety occurred with the 1954 Pesticide Control Amendment to the Federal Food, Drug, and Cosmetic Act (FFDCA), which for the first time authorized the establishment of safe limits for pesticide residues on food. wikipedia.org This was further reinforced by the 1958 Food Additives Amendment, which included the Delaney Clause, prohibiting any food additive (including pesticide residues in processed foods) found to cause cancer in humans or animals. congress.govhawaii.gov
The modern era of environmental regulation was largely catalyzed by growing public awareness of the ecological and health impacts of widespread pesticide use. Rachel Carson's influential 1962 book, Silent Spring, documented the devastating effects of DDT on wildlife, particularly birds, and brought the issue to national attention. centerforfoodsafety.orgepa.gov This public outcry, along with other high-profile environmental disasters like the Cuyahoga River fire, created the political momentum for comprehensive environmental reform. epa.gov
A pivotal moment came in 1970 with the creation of the Environmental Protection Agency (EPA) by President Richard Nixon. wikipedia.orgcenterforfoodsafety.org The EPA was tasked with researching toxic chemicals and consolidating the federal government's pollution control efforts. centerforfoodsafety.org Responsibility for pesticide regulation was transferred from the Department of Agriculture to the newly formed EPA. wikipedia.org Shortly after, in 1972, Congress passed the Federal Environmental Pesticide Control Act, a major overhaul of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). wikipedia.orgcenterforfoodsafety.orgapexcos.com This revised law established the regulatory framework still in use today, requiring that all pesticides be registered with the EPA and proven not to cause "unreasonable adverse effects" on human health or the environment. wikipedia.org Another significant legislative update was the Food Quality Protection Act (FQPA) of 1996, which amended both FIFRA and FFDCA. hawaii.govapexcos.com The FQPA established a single, health-based safety standard of "a reasonable certainty of no harm" for all pesticide residues in food, with special protections for infants and children. hawaii.goviupac.org
| Year | Milestone | Description |
| 1910 | Federal Insecticide Act. wikipedia.org | First U.S. law regulating pesticides, focused on protecting farmers from fraudulent products. wikipedia.org |
| 1954 | Pesticide Control Amendment (to FFDCA). wikipedia.org | Authorized the establishment of safe limits (tolerances) for pesticide residues on food. wikipedia.org |
| 1962 | Publication of Silent Spring. epa.gov | Rachel Carson's book raised public awareness about the environmental dangers of pesticides like DDT, catalyzing the environmental movement. centerforfoodsafety.orgepa.gov |
| 1970 | Creation of the Environmental Protection Agency (EPA). wikipedia.orgcenterforfoodsafety.org | Consolidated federal pesticide regulation under a new agency dedicated to environmental protection. centerforfoodsafety.org |
| 1972 | Major revision of FIFRA. centerforfoodsafety.orgapexcos.com | Established the modern pesticide registration process, requiring proof that a pesticide would not cause "unreasonable adverse effects." wikipedia.org |
| 1996 | Food Quality Protection Act (FQPA). hawaii.govapexcos.com | Mandated a single, health-based safety standard for pesticide residues in all foods and required consideration of cumulative exposure. iupac.org |
International and National Regulatory Frameworks for Pesticide Use and Environmental Standards
The regulation of pesticides is managed through a combination of international agreements and robust national legal frameworks. At the international level, the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) of the United Nations play a central role. In 1985, the FAO introduced the International Code of Conduct on the Distribution and Use of Pesticides, which was later updated and renamed the International Code of Conduct on Pesticide Management. mdpi.comfao.org This voluntary framework provides guidance for all entities involved in the lifecycle of pesticides, especially in countries lacking comprehensive national legislation. fao.orgfao.org It promotes shared responsibility and best practices for managing pesticides from production to disposal. fao.org The WHO and FAO also jointly establish internationally recognized food standards through the Codex Alimentarius Commission, which sets Maximum Residue Levels (MRLs) for pesticides in food products to ensure consumer safety and facilitate international trade. mdpi.comgjournals.org
In the United States, the EPA is the primary regulatory body, operating under the authority of two main statutes: the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). iupac.org Under FIFRA, the EPA is responsible for the registration (or licensing) of all pesticide products sold and used in the U.S. centerforfoodsafety.org The registration process involves a comprehensive evaluation of data submitted by the manufacturer to ensure the pesticide will not pose unreasonable risks to human health or the environment when used as directed. wikipedia.orgiupac.org The FFDCA grants the EPA the authority to set MRLs, known as tolerances, for pesticide residues on food and animal feed. congress.gov
The European Union (EU) employs a dual-level regulatory system for what it terms "plant protection products." europa.eu First, an active substance must be evaluated and approved at the EU level by the European Commission. iupac.orgeuropa.eu Following this, individual member states are responsible for authorizing the specific pesticide products containing the approved active substance for use within their own territories. iupac.org Regulation (EC) No 1107/2009 is the primary legal instrument governing the placement of these products on the market, replacing the earlier Directive 91/414/EEC. reach24h.com The EU's approach is often guided by the "precautionary principle," which emphasizes preventing potential harm even when scientific certainty is incomplete, a contrast to the risk-benefit analysis often employed by the EPA. foodandwaterwatch.org This difference in approach has led to situations where pesticides banned in the EU remain in use in the U.S. foodandwaterwatch.orgbrookings.edu
Compliance and Reference Standards in Environmental Testing and Research
Ensuring compliance with regulatory limits for pesticides like Morphothion relies on accurate and reliable analytical testing. This is achieved through the use of standardized methods and high-purity reference materials. Regulatory bodies such as the EPA develop and approve official analytical methods for monitoring pollutants in various environmental matrices. For instance, EPA Method 614 and 614.1 are established for the determination of organophosphorus pesticides in municipal and industrial wastewater using gas chromatography (GC) with a phosphorus-specific detector. epa.govepa.govnih.gov These methods provide detailed procedures for sample extraction, concentration, and analysis to ensure consistent and reproducible results across different laboratories. epa.govepa.gov
A cornerstone of quality assurance in analytical chemistry is the use of reference materials. These are highly pure, well-characterized substances used to calibrate analytical instruments, validate testing methods, and perform quality control checks. scbt.com For pesticide residue analysis, Certified Reference Materials (CRMs) and analytical standards are essential. sigmaaldrich.com These standards are produced by reputable manufacturers and are often traceable to national or international standards, such as those from the National Institute of Standards and Technology (NIST) in the U.S. sigmaaldrich.com Using a known concentration of a this compound analytical standard, a laboratory can accurately identify its presence (qualitative analysis) and measure its concentration (quantitative analysis) in a sample of soil, water, or food. scbt.com
Organizations like the United States Pharmacopeia (USP) and various commercial suppliers provide thousands of reference standards for drug substances, impurities, and other chemical compounds, including pesticides. sigmaaldrich.comusp.org These standards are critical for ensuring that laboratories can generate data that is accurate, reliable, and legally defensible. scbt.comusp.org This allows regulators to confidently enforce MRLs and other environmental standards, as well as enabling researchers to study the environmental fate and toxicology of compounds like this compound.
Q & A
Q. What experimental methodologies are recommended for synthesizing Morphothion with high purity, and how should structural characterization be performed?
Answer:
- Synthesis Optimization : Use controlled reaction conditions (e.g., temperature: 60–80°C, catalyst: sulfuric acid) and iterative purification steps (recrystallization, column chromatography).
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C spectra.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and UV detection.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for ion fragmentation patterns).
- Reproducibility : Document reagent ratios, reaction times, and purification protocols per journal guidelines .
Q. How should researchers design ecotoxicological assays to evaluate this compound’s acute toxicity in aquatic organisms?
Answer:
- Model Organisms : Use Daphnia magna (48-hour LC50) or zebrafish embryos (96-hour exposure).
- Experimental Controls : Include solvent controls (e.g., acetone carrier) and reference toxicants (e.g., potassium dichromate).
- Data Collection : Measure mortality, behavioral changes, and morphological abnormalities.
- Statistical Analysis : Apply probit analysis for LC50 calculation with 95% confidence intervals .
Advanced Research Questions
Q. What advanced spectroscopic or computational methods can elucidate this compound’s mechanism of action in inhibiting acetylcholinesterase?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding affinities between this compound and acetylcholinesterase active sites.
- Kinetic Studies : Perform enzyme inhibition assays (e.g., Ellman’s method) to determine IC50 and Ki values.
- Spectroscopic Validation :
- Circular Dichroism (CD) : Monitor conformational changes in the enzyme.
- Fluorescence Quenching : Assess ligand-protein interactions via tryptophan residue analysis.
- Contradiction Resolution : Compare results across pH gradients and enzyme isoforms to address variability .
Q. How can researchers reconcile contradictory data on this compound’s environmental persistence across soil and aqueous matrices?
Answer:
- Controlled Comparative Studies :
- Soil vs. Water : Test degradation rates under standardized OECD 307 (soil) and OECD 309 (water) guidelines.
- Variables : Control for pH, organic matter content, microbial activity, and UV exposure.
- Analytical Consistency : Use isotope-labeled this compound (e.g., <sup>13</sup>C) for precise LC-MS/MS quantification.
- Meta-Analysis : Apply mixed-effects models to aggregate data from disparate studies, addressing heterogeneity via subgroup analysis .
Q. What methodologies are critical for identifying and quantifying this compound’s degradation byproducts in environmental samples?
Answer:
- Non-Target Screening : Use high-resolution mass spectrometry (HRMS) with Q-TOF or Orbitrap detectors.
- Fragmentation Libraries : Compare spectra against databases (e.g., NIST, mzCloud).
- Quantitative Workflow :
- Solid-Phase Extraction (SPE) : Concentrate samples using C18 cartridges.
- Isotope Dilution : Spike with deuterated analogs (e.g., this compound-d6) for recovery correction.
- Ecotoxicity Profiling : Test byproducts via Vibrio fischeri bioluminescence inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
